- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)

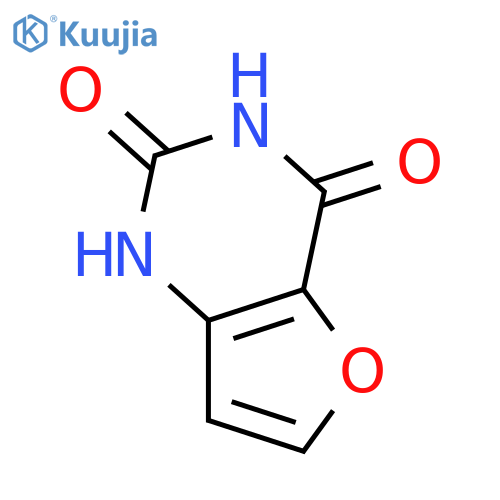

furo3,2-dpyrimidine-2,4-diol structure

Nome del prodotto:furo3,2-dpyrimidine-2,4-diol

Numero CAS:956034-06-3

MF:C6H4N2O3

MW:152.10756111145

MDL:MFCD11520867

CID:827241

PubChem ID:11564502

furo3,2-dpyrimidine-2,4-diol Proprietà chimiche e fisiche

Nomi e identificatori

-

- Furo[3,2-d]pyrimidine-2,4-diol

- 1H-furo[3,2-d]pyrimidine-2,4-dione

- furo[3,2-d]pyrimidine-2,4(1H,3H)-dione

- furo3,2-dpyrimidine-2,4-diol

-

- MDL: MFCD11520867

- Inchi: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)

- Chiave InChI: UEICIOHAOMRQDE-UHFFFAOYSA-N

- Sorrisi: O=C1NC2=C(OC=C2)C(=O)N1

Proprietà calcolate

- Massa esatta: 152.02200

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 11

- Conta legami ruotabili: 0

Proprietà sperimentali

- PSA: 79.38000

- LogP: 0.63400

furo3,2-dpyrimidine-2,4-diol Informazioni sulla sicurezza

furo3,2-dpyrimidine-2,4-diol Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

furo3,2-dpyrimidine-2,4-diol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-314223-10.0g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 10.0g |

$9571.0 | 2023-07-10 | |

| Enamine | EN300-314223-2.5g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 2.5g |

$2490.0 | 2023-09-05 | |

| Enamine | EN300-314223-0.25g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 0.25g |

$589.0 | 2023-09-05 | |

| Enamine | EN300-314223-0.1g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 0.1g |

$413.0 | 2023-09-05 | |

| Alichem | A089000433-10g |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 10g |

$3142.11 | 2023-08-31 | |

| Alichem | A089000433-5g |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 5g |

$2200.00 | 2023-08-31 | |

| Enamine | EN300-314223-5g |

furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 5g |

$4909.0 | 2023-09-05 | |

| 1PlusChem | 1P00600E-250mg |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 250mg |

$287.00 | 2024-04-19 | |

| Ambeed | A697207-1g |

Furo[3,2-d]pyrimidine-2,4-diol |

956034-06-3 | 95% | 1g |

$850.0 | 2025-03-04 | |

| abcr | AB334496-1g |

Furo[3,2-d]pyrimidine-2,4-diol; . |

956034-06-3 | 1g |

€1771.00 | 2025-02-20 |

furo3,2-dpyrimidine-2,4-diol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 40 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt

Riferimento

- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3.5 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Riferimento

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 90 min, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Riferimento

- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane , Water

Riferimento

- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran , Water ; 3.5 h, 70 °C

Riferimento

- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Riferimento

- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

Riferimento

- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Riferimento

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 90 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Riferimento

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Riferimento

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

furo3,2-dpyrimidine-2,4-diol Raw materials

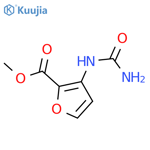

- Methyl 3-ureidofuran-2-carboxylate

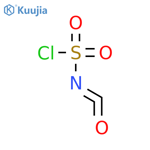

- Chlorosulfonyl isocyanate

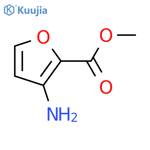

- Methyl 3-aminofuran-2-carboxylate

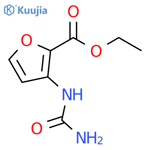

- 2-Furancarboxylic acid, 3-[(aminocarbonyl)amino]-, ethyl ester

furo3,2-dpyrimidine-2,4-diol Preparation Products

furo3,2-dpyrimidine-2,4-diol Letteratura correlata

-

Walid A. M. Elgaher,Martina Fruth,Matthias Groh,J?rg Haupenthal,Rolf W. Hartmann RSC Adv. 2014 4 2177

956034-06-3 (furo3,2-dpyrimidine-2,4-diol) Prodotti correlati

- 2138089-66-2(8-[(Oxiran-2-yl)methyl]spiro[4.5]dec-6-en-8-ol)

- 896086-66-1(N-4-(3-{(9H-fluoren-9-ylidene)aminooxy}-2-hydroxypropoxy)phenylacetamide)

- 1242268-03-6(5-bromo-2-chloropyridine-4-carboxamide)

- 1209557-13-0(N-{2-4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}propanamide)

- 1806491-62-2(3-Fluoro-4-methoxypyridine-5-acetonitrile)

- 1211541-90-0(tert-butyl 2-chloro-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate)

- 2177059-67-3(N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}cyclobutanecarboxamide)

- 1052209-73-0((2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol)

- 2172218-43-6(2-(3-carboxyphenyl)piperidine-4-carboxylic acid)

- 1389892-43-6((1R,3S)-3-(trifluoromethyl)cyclopentan-1-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:956034-06-3)furo3,2-dpyrimidine-2,4-diol

Purezza:99%/99%/99%

Quantità:100mg/250mg/1g

Prezzo ($):167.0/284.0/765.0